molecular formula C14H17NO5 B039474 (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester CAS No. 121505-99-5

(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester

Cat. No.: B039474
CAS No.: 121505-99-5
M. Wt: 279.29 g/mol
InChI Key: JMXPHRZZWQTPJO-UHFFFAOYSA-N
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Description

(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester is a sophisticated chemical building block of significant value in medicinal chemistry and chemical biology research. This compound features a benzodioxole moiety, a common pharmacophore known for its metabolic stability and potential to engage in π-stacking interactions with biological targets, conjugated to a protected amino ketone functionality. The tert-butyloxycarbonyl (Boc) group serves as a critical protecting group for the primary amine, allowing for selective deprotection under mild acidic conditions to generate a free amine handle for further conjugation.

Properties

IUPAC Name

tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO5/c1-14(2,3)20-13(17)15-7-10(16)9-4-5-11-12(6-9)19-8-18-11/h4-6H,7-8H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXPHRZZWQTPJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)C1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20587580
Record name tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121505-99-5
Record name tert-Butyl [2-(2H-1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20587580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester typically involves the following steps:

    Formation of the Benzo[1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Introduction of the Oxo-Ethyl Group: This step involves the acylation of the benzo[1,3]dioxole with an appropriate acyl chloride or anhydride.

    Carbamate Formation: The final step is the reaction of the oxo-ethyl intermediate with tert-butyl isocyanate to form the carbamic acid tert-butyl ester.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents would be chosen to maximize efficiency and minimize environmental impact.

Types of Reactions:

    Oxidation: The benzo[1,3]dioxole moiety can undergo oxidation to form quinones under the influence of strong oxidizing agents.

    Reduction: The oxo-ethyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The aromatic ring in the benzo[1,3]dioxole can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nitration with a mixture of nitric acid and sulfuric acid; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of benzoquinone derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated benzo[1,3]dioxole derivatives.

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Serves as a building block for the development of novel pharmaceuticals.

Biology and Medicine:

  • Potential use in the development of drugs targeting specific enzymes or receptors.
  • Investigated for its anticancer properties due to the bioactivity of the benzo[1,3]dioxole moiety.

Industry:

  • Utilized in the production of agrochemicals and other specialty chemicals.
  • Employed in the synthesis of polymers and materials with specific properties.

Mechanism of Action

The mechanism of action of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester is largely dependent on its interaction with biological targets. The benzo[1,3]dioxole moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The oxo-ethyl group and carbamate ester can also participate in hydrogen bonding and other interactions, influencing the compound’s overall bioactivity.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following structurally related compounds share the carbamic acid tert-butyl ester backbone but differ in substituents, influencing their physicochemical and biological properties:

Compound Substituent Molecular Formula MW Key NMR Features Synthetic Yield Reference
Target Compound 2-(Benzo[1,3]dioxol-5-yl)-2-oxoethyl C₁₄H₁₇NO₅ 279.29 Expected δ ~6.7–6.9 ppm (aromatic H of benzo[1,3]dioxol), δ ~1.37 ppm (tert-butyl), δ ~170–175 ppm (C=O of ketone and carbamate in ¹³C NMR) Not reported
5e : {4-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester Benzo[1,3]dioxol-5-ylmethylamino-butyl C₁₈H₂₅N₂O₅ 349.41 δ 6.75–6.91 ppm (aromatic H), δ 1.37 ppm (tert-butyl), δ 3.53 ppm (ArCH₂NH), δ 155.5 ppm (C=O carbamate in ¹³C NMR) 97%
5d : [4-(3-Methoxy-phenylmethylamino)-butyl]-carbamic acid tert-butyl ester 3-Methoxyphenylmethylamino-butyl C₁₈H₂₈N₂O₃ 320.43 δ 6.75–7.22 ppm (aromatic H), δ 3.74 ppm (OCH₃), δ 2.89–2.91 ppm (CH₂NHCO), δ 159.2 ppm (aromatic C-O in ¹³C NMR) 90%
5f : {4-[(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-amino]-butyl}-carbamic acid tert-butyl ester 2,3-Dihydrobenzo[1,4]dioxin-6-ylmethylamino-butyl C₁₈H₂₆N₂O₅ 350.42 δ 6.75–7.22 ppm (aromatic H), δ 4.20–4.25 ppm (dioxane CH₂), δ 142.8 ppm (aromatic C in ¹³C NMR) 88%

Physicochemical Properties

  • Lipophilicity : The benzo[1,3]dioxol group in the target compound and 5e enhances lipophilicity compared to 5d (methoxy-substituted) and 5f (dioxane-substituted), as evidenced by calculated logP values (e.g., target compound: ~2.5 vs. 5d : ~1.8) .
  • Hydrolytic Stability : The tert-butyl ester in all compounds confers resistance to hydrolysis under physiological conditions, contrasting with methyl or ethyl esters .

Research Findings and Trends

Substituent Impact: Benzo[1,3]dioxol Group: Enhances aromatic π-π interactions in target binding, as observed in kinase inhibitors .

Safety Profile: tert-Butyl esters generally require precautions against inhalation and skin contact, as noted in safety data sheets for analogues .

Biological Activity

(2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester, also known as tert-butyl N-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]carbamate, is a synthetic organic compound characterized by its unique structural components, including the benzo[1,3]dioxole moiety and carbamate functionalities. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antibacterial applications.

  • Molecular Formula : C14H17NO5
  • Molecular Weight : 279.29 g/mol
  • CAS Number : 121505-99-5
  • Purity : ≥95%

The biological activity of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester is largely attributed to its interaction with various biological targets:

  • Enzyme Inhibition : The benzo[1,3]dioxole moiety can inhibit specific enzymes by binding to their active sites.
  • Receptor Modulation : It may modulate receptor functions, influencing signaling pathways associated with cell proliferation and apoptosis.
  • Hydrogen Bonding : The carbamate ester group enables hydrogen bonding interactions that enhance its binding affinity to biological targets.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds containing the benzo[1,3]dioxole structure. For instance:

  • A study synthesized derivatives of benzo[d][1,3]dioxol and assessed their cytotoxic effects on cancer cell lines such as HepG2 (liver), HCT116 (colon), and MCF-7 (breast). The results indicated significant antitumor activity with IC50 values lower than those of standard drugs like doxorubicin .
CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF7)
Doxorubicin7.46 µM8.29 µM4.56 µM
Compound 52.38 µM1.54 µM4.52 µM

This demonstrates that certain derivatives exhibit greater efficacy than established chemotherapeutics.

Antibacterial Activity

The compound has also been explored for its antibacterial properties:

  • Research on derivatives containing the benzo[1,3]dioxole system showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, some derivatives achieved minimum inhibitory concentrations (MICs) as low as 80 nM against Staphylococcus aureus .
DerivativeMIC (Sarcina)MIC (Staphylococcus aureus)
Compound 4e80 nM110 nM
Compound 6c90 nMNot specified

Case Study 1: Anticancer Activity Assessment

In a comprehensive study assessing the anticancer mechanisms of similar compounds, researchers conducted cell cycle analysis and apoptosis assessments. They found that certain derivatives could arrest cancer cells in the G2/M phase and enhance caspase activity, indicating apoptosis induction .

Case Study 2: Antibacterial Screening

Another study focused on the synthesis of pyrazoline derivatives containing the benzo[1,3]dioxole structure. These compounds exhibited significant antibacterial activity against various pathogens, underscoring the therapeutic potential of this structural motif in drug development .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural similarity to known bioactive molecules. Its applications include:

  • Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. Research indicates that compounds with the benzo[1,3]dioxole moiety often demonstrate cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Similar compounds have shown activity against bacterial and fungal pathogens, suggesting that this compound could be explored for developing new antimicrobial agents.

Agrochemicals

The compound's structure may lend itself to applications in crop protection:

  • Pesticide Development : Research into similar carbamate esters has led to the development of effective pesticides. The unique properties of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester could be harnessed to create novel agrochemicals with improved efficacy and reduced environmental impact.

Materials Science

This compound can also be investigated for its potential uses in materials science:

  • Polymer Chemistry : The reactivity of the carbamate group allows for incorporation into polymer matrices, potentially leading to materials with enhanced properties such as biodegradability or improved mechanical strength.

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry explored the anticancer properties of compounds containing the benzo[1,3]dioxole structure. The results indicated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, warranting further investigation into (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester as a lead compound for drug development.

Case Study 2: Pesticide Efficacy

Research conducted by agricultural scientists demonstrated that carbamate esters could serve as effective insecticides. In field trials, a derivative of (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid was tested against common agricultural pests and showed promising results in reducing pest populations while maintaining crop yield.

Q & A

Q. What are the established synthetic routes for preparing (2-Benzo[1,3]dioxol-5-YL-2-oxo-ethyl)-carbamic acid tert-butyl ester?

The compound is typically synthesized via coupling reactions. A common method involves reacting 2-(benzo[1,3]dioxol-5-yl)propanoic acid with tert-butyl hydroxycarbamate using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent. This forms the ester linkage under mild conditions, yielding the product as a colorless oil after purification via silica gel chromatography (eluent: EtOAc/hexane = 1:10) . Alternative routes may employ carbodiimide-based activation of the carboxylic acid, followed by nucleophilic attack by the tert-butyl carbamate group.

Q. How can the purity and structural integrity of this compound be validated experimentally?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of the benzo[1,3]dioxole aromatic protons (δ ~6.8–7.2 ppm), tert-butyl group (δ ~1.4 ppm), and carbamate carbonyl (δ ~155–160 ppm) .
  • High-Performance Liquid Chromatography (HPLC): Purity >95% is achievable with reverse-phase C18 columns and UV detection.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺) against theoretical mass .
  • X-ray Crystallography: For crystalline derivatives, this confirms stereochemistry and molecular packing .

Advanced Research Questions

Q. What computational strategies predict the binding interactions of this compound with viral proteases like SARS-CoV-2 Mpro?

Molecular docking (e.g., Glide or AutoDock) and molecular dynamics (MD) simulations (100 ns trajectories) are used to assess binding. For a structurally similar tert-butyl carbamate derivative, docking scores (Glide score: −8.21 kcal/mol) revealed hydrogen bonds with SARS-CoV-2 Mpro residues (GLN 189, LEU 141, HIS 164) and hydrophobic interactions with LEU 27, MET 49, and CYS 145 . MD simulations analyze stability via root-mean-square deviation (RMSD <2 Å) and residue flexibility (RMSF) .

Key Interactions Table

ResidueInteraction TypeBond Length (Å)
GLN 189Hydrogen bond1.84–2.38
LEU 141Hydrogen bond2.04
HIS 164Hydrogen bond2.04
MET 49HydrophobicN/A

Q. How does stereochemistry influence the reactivity of the tert-butyl carbamate group in multi-step syntheses?

The tert-butyl carbamate acts as a stereochemically stable protecting group for amines. Its bulky tert-butyl moiety minimizes racemization during peptide couplings. For example, in peptidomimetic γ-secretase inhibitor synthesis, the carbamate group retains configuration during amide bond formation with Leu-Phe-NH₂·HCl, using carbodiimide/HOBt activation . Stereoselective synthesis of chiral β-amino carbonyl derivatives also relies on tert-butyl carbamates to preserve enantiomeric excess (>95%) .

Q. What strategies mitigate competing side reactions during functionalization of the benzo[1,3]dioxole ring?

  • Electrophilic Aromatic Substitution (EAS): Use directing groups (e.g., ketone at the 2-position) to regioselectively introduce substituents.
  • Reductive Conditions: Catalytic hydrogenation (Pd/C, H₂) or NaBH₄ reduction of the ketone requires protecting the carbamate to prevent dealkylation .
  • Oxidative Stability: Avoid strong oxidants (e.g., KMnO₄) that may cleave the dioxolane ring.

Methodological Considerations

  • Synthetic Optimization: Monitor reaction progress via TLC (Rf ~0.5 in EtOAc/hexane). Scale-up requires inert atmospheres (N₂/Ar) to prevent tert-butyl group hydrolysis.
  • ADME Prediction: Tools like SwissADME predict logP (~2.5) and permeability, indicating moderate blood-brain barrier penetration .
  • Crystallography: Slow evaporation from hexane/EtOAc mixtures yields crystals suitable for X-ray analysis .

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